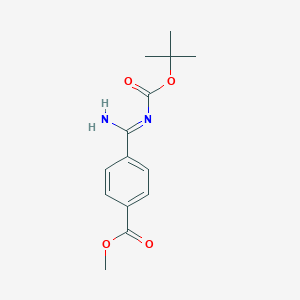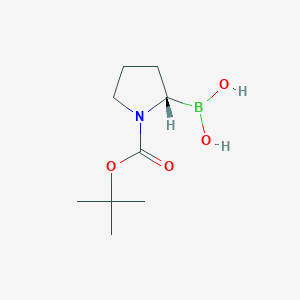
N-Boc-Pyrrolidin-2-(S)-ylboronic acid
Overview
Description
“N-Boc-Pyrrolidin-2-(S)-ylboronic acid” is a biochemical compound used in proteomics research . It has a molecular formula of C9H18BNO4 and a molecular weight of 215.05 .
Synthesis Analysis
The synthesis of related compounds involves a highly diastereoselective addition of chiral N-Boc-pyrrolidin-2-yllithium to optically active bicyclic ketimines . For this purpose, alkyl- and aryl-substituted chiral N-Boc-amino ketones have been synthesized by the addition of various Grignard reagents to an N-Boc-protected lactam .Molecular Structure Analysis
The molecular structure of “N-Boc-Pyrrolidin-2-(S)-ylboronic acid” is characterized by its molecular formula C9H18BNO4 . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
“N-Boc-Pyrrolidin-2-(S)-ylboronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 349.2±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its enthalpy of vaporization is 68.8±6.0 kJ/mol, and it has a flash point of 165.0±30.7 °C . The compound has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 70 Å2, and a molar volume of 187.0±5.0 cm3 .Scientific Research Applications
Overview of Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for creating compounds to treat human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive properties with target selectivity. The review by Li Petri et al. (2021) emphasizes the role of pyrrolidine in drug discovery, highlighting the influence of steric factors on biological activity and detailing the synthesis and functionalization of preformed pyrrolidine rings, as well as the importance of stereogenicity and spatial orientation of substituents on the biological profile of drug candidates (Li Petri et al., 2021).
Applications in Environmental Science and Technology
The study of boron removal by reverse osmosis membranes in seawater desalination applications by Tu et al. (2010) reviews the significant investigations on the rejection of boron, highlighting the need for advanced processes to enhance the removal of boron in seawater desalination. Although not directly related to N-Boc-Pyrrolidin-2-(S)-ylboronic acid, this research reflects the broader context of boron chemistry's relevance in environmental applications (Tu et al., 2010).
Advances in Organic Chemistry and Materials Science
The paper by Marfin et al. (2017) on BODIPY-based functional materials discusses the integration of BODIPY, a boron dipyrrin derivative, in drug micro- and nanocarriers to enhance therapeutic effects in cancer treatment and enable in vitro and in vivo real-time imaging. This research underscores the intersection of boron chemistry with materials science and medical diagnostics, illustrating the multifaceted applications of boron-containing compounds in technological advancements (Marfin et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-Boc-Pyrrolidin-2-(S)-ylboronic acid involves its interaction with these targets, leading to changes in cellular processes. One known interaction is its role in the α-arylation process. In the presence of a palladium catalyst, N-Boc-Pyrrolidin-2-(S)-ylboronic acid undergoes α-arylation with high enantioselectivity .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been reported that N-Boc-Pyrrolidin-2-(S)-ylboronic acid can be used in the synthesis of 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines . These synthesized compounds can further interact with other biological targets, affecting downstream biochemical pathways.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of N-Boc-Pyrrolidin-2-(S)-ylboronic acid’s action depend on the specific biological targets and pathways it affects. Given its role in the synthesis of various compounds, it can be inferred that its action may lead to changes in the concentrations of these compounds within the cell .
properties
IUPAC Name |
[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587842 | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-Pyrrolidin-2-(S)-ylboronic acid | |
CAS RN |
149716-79-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-borono-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




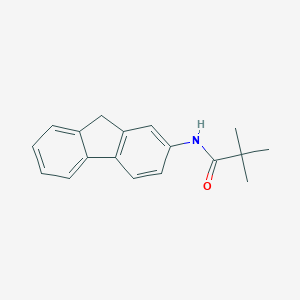
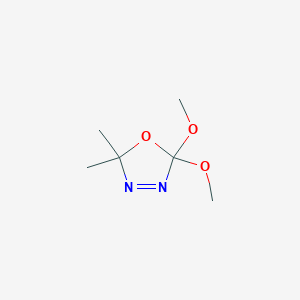
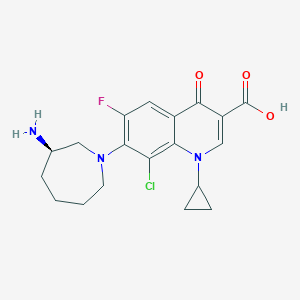
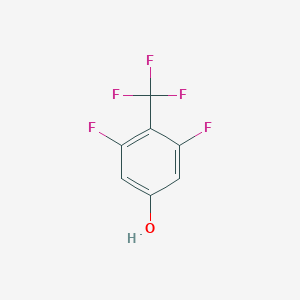

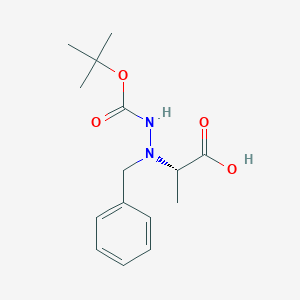
![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)
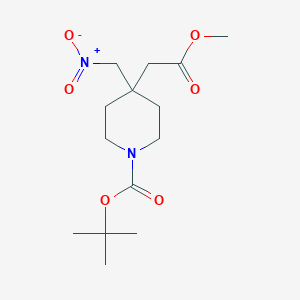
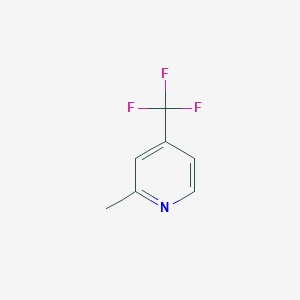
![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)
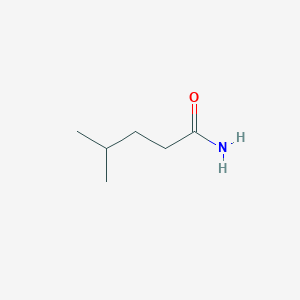
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)
